2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine
CAS No.: 928709-84-6
Cat. No.: VC4305221
Molecular Formula: C11H11ClN4
Molecular Weight: 234.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 928709-84-6 |
|---|---|
| Molecular Formula | C11H11ClN4 |
| Molecular Weight | 234.69 |
| IUPAC Name | [2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]hydrazine |
| Standard InChI | InChI=1S/C11H11ClN4/c1-7-6-10(16-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-6H,13H2,1H3,(H,14,15,16) |
| Standard InChI Key | SBRQUTQBKHKTOZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)NN |
Introduction
Key Findings
2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine is a heterocyclic compound characterized by a pyrimidine core substituted with a 4-chlorophenyl group, a hydrazinyl moiety, and a methyl group. Its molecular formula, C₁₁H₁₁ClN₄, and molecular weight of 234.69 g/mol , position it as a versatile intermediate in medicinal chemistry and organic synthesis. The compound exhibits unique reactivity due to its hydrazinyl group and aromatic substituents, enabling applications in drug discovery, particularly in anticancer and antimicrobial research. This review synthesizes data from diverse sources to provide a detailed analysis of its structural, synthetic, and functional properties.
Chemical Structure and Characterization
Molecular Architecture
The compound features a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) substituted at positions 2, 4, and 6. Key structural attributes include:
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Position 2: A 4-chlorophenyl group (C₆H₄Cl), contributing aromaticity and electron-withdrawing effects.
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Position 4: A hydrazinyl group (-NH-NH₂), enabling nucleophilic and redox reactivity.
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Position 6: A methyl group (-CH₃), influencing steric and electronic properties .
Table 1: Structural and Physicochemical Properties
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous pyrimidine derivatives exhibit:
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¹H NMR: Peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–2.7 ppm), and hydrazinyl NH signals (δ 4.0–5.5 ppm) .
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IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Cl (750 cm⁻¹).
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution reactions. A common pathway involves:
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Intermediate Formation: Reacting 4,6-dichloro-2-methylpyrimidine with hydrazine hydrate to introduce the hydrazinyl group.
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Aryl Substitution: Coupling the intermediate with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux, 12h | 65% | |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 8h | 72% |
Optimization Strategies
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
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Catalysts: Palladium catalysts improve cross-coupling efficiency, with Pd(PPh₃)₄ showing superior selectivity .
Physicochemical Properties
Solubility and Stability
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Solubility: Low in water (<0.1 mg/mL), moderate in ethanol (15–20 mg/mL), and high in DMSO (>50 mg/mL).
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Stability: Sensitive to light and moisture; storage under inert atmosphere (N₂ or Ar) recommended .
Thermal Behavior
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Melting Point: 180–182°C (decomposition observed above 200°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating dehydration of the hydrazinyl group.
Chemical Reactivity
Hydrazinyl Group Reactivity
The -NH-NH₂ moiety participates in:
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Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones, useful in coordination chemistry .
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Oxidation: Converts to azides or tetrazoles under oxidative conditions (e.g., HNO₃, H₂O₂).
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles (e.g., NO₂⁺) to the para position, enabling functionalization .
Biological Applications
Anticancer Activity
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